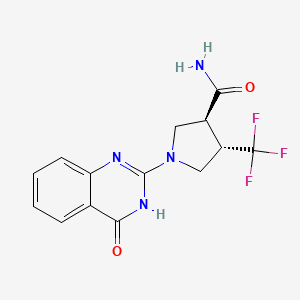![molecular formula C16H20ClN5O B7356717 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356717.png)
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the protein kinase enzyme, which plays a crucial role in the regulation of cell growth and differentiation. This compound has been extensively studied for its potential applications in the field of cancer research and drug development.
作用機序
The mechanism of action of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves the inhibition of protein kinase enzymes. This compound binds to the ATP-binding site of the enzyme, thereby preventing its activity. This results in the suppression of cell growth and proliferation, which is particularly relevant in the context of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome in cancer therapy. It has also been shown to inhibit angiogenesis (the formation of blood vessels), which is a critical step in tumor growth and metastasis.
実験室実験の利点と制限
The advantages of using 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one in lab experiments include its potent and selective inhibition of protein kinase enzymes, its effectiveness against a wide range of cancer cell lines, and its ability to induce apoptosis and inhibit angiogenesis. However, there are some limitations to its use, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the research on 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one. One potential area of application is in combination therapy with other cancer drugs, which may enhance its effectiveness and reduce toxicity. Another direction is in the development of new analogs of this compound, which may have improved pharmacological properties. Additionally, further research is needed to determine the optimal dosage and administration of this compound in clinical settings.
合成法
The synthesis of 2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one involves several steps, starting with the reaction of 3-chloropyridine-2-amine with 1-(2-bromoethyl)-4-methylpiperazine. The resulting intermediate is then reacted with 2-cyanoacetamide to yield the final product. The synthesis of this compound has been reported in several research articles, and it has been found to be a relatively simple and efficient process.
科学的研究の応用
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one has been extensively studied for its potential applications in cancer research. It has been found to inhibit the activity of protein kinase enzymes, which are known to play a crucial role in the regulation of cell growth and differentiation. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells.
特性
IUPAC Name |
2-[1-[4-(3-chloropyridin-2-yl)piperazin-1-yl]ethyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-11-10-14(23)20-15(19-11)12(2)21-6-8-22(9-7-21)16-13(17)4-3-5-18-16/h3-5,10,12H,6-9H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRFUMULOBVZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)N2CCN(CC2)C3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(2-tert-butyl-4-methyl-6-oxo-1H-pyrimidine-5-carbonyl)amino]methyl]furan-2-carboxylic acid](/img/structure/B7356637.png)
![methyl 2-[(4-chlorophenyl)-fluoromethyl]-4-oxo-3H-quinazoline-7-carboxylate](/img/structure/B7356641.png)
![2-[5-(2,2-difluoroethoxy)pyridin-2-yl]-6-methoxy-3H-quinazolin-4-one](/img/structure/B7356648.png)
![2-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methylamino]-3H-quinazolin-4-one](/img/structure/B7356649.png)
![1-[[3-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]propanoylamino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B7356655.png)
![3-[1-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B7356671.png)

![2-[(3aR,7aS)-1-(2-methoxyethyl)-2-oxo-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]-3H-quinazolin-4-one](/img/structure/B7356693.png)
![4-ethyl-2-[6-[2-hydroxypropyl(methyl)amino]pyridin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7356705.png)

![2-[1-[2-(2,4-difluorophenyl)morpholin-4-yl]ethyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B7356721.png)
![8-[4-(2-thiophen-2-ylethyl)piperazin-1-yl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7356726.png)
![2-[[6-azaspiro[2.5]octan-2-yl(thiophen-3-ylmethyl)amino]methyl]-4-ethyl-1H-pyrimidin-6-one;hydrochloride](/img/structure/B7356728.png)
![Methyl 2-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]-2-thiophen-3-ylacetate](/img/structure/B7356729.png)